Rec Acetyl-Eglin C is a synthetic peptide derived from Eglin C, a potent inhibitor of serine proteases. This compound has garnered interest due to its potential applications in biochemistry and pharmacology, particularly in the development of therapeutic agents that target proteolytic enzymes involved in various diseases.
Eglin C was originally isolated from the saliva of the leech Hirudo medicinalis. The synthetic version, rec Acetyl-Eglin C, is produced through modern peptide synthesis techniques, specifically solid-phase peptide synthesis, which allows for precise control over the amino acid sequence and modifications such as acetylation .
Rec Acetyl-Eglin C is classified as a peptide inhibitor. It belongs to the broader category of protease inhibitors, which are crucial in regulating enzymatic activity in biological systems. This classification is significant as it highlights the compound's role in therapeutic applications, particularly in conditions where protease activity is dysregulated.
The synthesis of rec Acetyl-Eglin C typically employs solid-phase peptide synthesis (SPPS). This method involves the following steps:
Rec Acetyl-Eglin C consists of a sequence of amino acids that form its unique structure. The molecular formula can be represented as , indicating its complex composition of carbon, hydrogen, nitrogen, and oxygen atoms.
Rec Acetyl-Eglin C primarily functions through its interaction with serine proteases. The key reactions involve:
The binding affinity and specificity of rec Acetyl-Eglin C towards various serine proteases have been characterized using kinetic studies and structural analyses.
Rec Acetyl-Eglin C operates by specifically inhibiting serine proteases through competitive inhibition. The process involves:
Kinetic assays have demonstrated that rec Acetyl-Eglin C exhibits high binding affinity (low nanomolar range) for target serine proteases, confirming its efficacy as an inhibitor.
Relevant studies have shown that modifications such as acetylation significantly improve solubility and stability compared to unmodified Eglin C .
Rec Acetyl-Eglin C has several scientific uses:
Recombinant Acetyl-Eglin C (rec Acetyl-Eglin c) is a post-translationally modified variant of the natural Hirudo medicinalis Eglin C proteinase inhibitor, produced through heterologous expression in Escherichia coli systems. This 70-amino acid polypeptide (8.1 kDa) features an acetyl group covalently bound to its N-terminal threonine residue, enhancing its structural stability and functional activity [5]. The primary sequence (T¹EFGSE...V⁷⁰G) remains identical to native Eglin C, with the acetylation occurring co-translationally during recombinant expression [4] [5].
Crystallographic analyses reveal that Eglin C's inhibitory function depends critically on its canonical loop conformation (residues 40-50), which docks into protease active sites. This loop lacks disulfide bridges, relying instead on intramolecular salt bridges (e.g., Asp46-Arg48/Arg51) and hydrogen bonds (Thr44-Arg53) for stability [1]. Acetylation reinforces this architecture by neutralizing the N-terminal charge, reducing electrostatic repulsion and susceptibility to aminopeptidases [4] [6].
Table 1: Structural Attributes of rec Acetyl-Eglin c
Property | Value | Functional Significance |
---|---|---|
Amino Acid Sequence | T¹EFGSELKSFPE...V⁷⁰G | Reactive loop (P1 Leu⁴⁵) binds protease S1 pocket |
Molecular Mass (Theoretical) | 8,100 Da | +42 Da vs. non-acetylated form |
Reactive Loop | Residues 40-50 | Rigid structure enables slow substrate turnover |
Key Stabilizing Bonds | Asp46-Arg48 salt bridge; Thr44-Arg53 H-bond | Prevents conformational collapse upon protease binding |
Acetylation Site | N-terminal Thr¹ | Shields against degradation; optimizes binding kinetics |
Eglin C was first isolated in 1985 from the European medicinal leech (Hirudo medicinalis Lamarck 1818), a species taxonomically classified by Jean-Baptiste de Lamarck [3] [8]. Initial biochemical characterization identified it as a potent inhibitor of neutrophil elastase (Ki ~10⁻¹⁰ M) and cathepsin G, with potential therapeutic applications in inflammatory diseases [3]. This discovery emerged during investigations into leech-derived anticoagulants, revealing Eglin C as a non-anticoagulant serine protease inhibitor distinct from hirudin [2] [3].
Early functional studies demonstrated Eglin C's broad specificity against chymotrypsin-like enzymes (e.g., subtilisin Carlsberg, human leukocyte elastase), though its affinity varied significantly across isoforms [1] [2]. Notably, it inhibited bovine pancreatic chymotrypsin (bCTRA) with KD values of 1-30 pM but exhibited ~10,000-fold weaker binding to human chymotrypsin-like protease (CTRL) [1]. This divergence was later attributed to structural variations in protease S1 pockets, particularly residues 192 and 218 (chymotrypsin numbering) [1].
Table 2: Key Historical Milestones in Eglin C Research
Year | Discovery | Significance |
---|---|---|
1985 | Isolation from H. medicinalis | Identified as dual inhibitor of elastase/cathepsin G |
1985 | Recombinant expression in E. coli | Enabled large-scale production via genetic engineering |
1991 | Thermodynamic binding profiles | Established entropy-driven complex formation |
2010 | E. coli acetylation systems | Achieved >97% N-terminal acetylation in recombinant protein |
2024 | Structural basis of CTRL resistance | Revealed S1 pocket determinants of species-specific inhibition |
Natural extraction of Eglin C from Hirudo medicinalis is impractical for biomedical applications, yielding <0.1% of leech salivary proteome and requiring ~500 leeches per milligram [3] [8]. Recombinant expression in E. coli circumvented this limitation but initially produced non-acetylated Eglin C with suboptimal bioactivity. Native Eglin C undergoes N-terminal acetylation in vivo, a modification critical for:
The development of yeast NatB acetyltransferase co-expression systems (e.g., Schizosaccharomyces pombe Naa20/Naa25) enabled site-specific acetylation in E. coli [4]. This system leverages the Met¹-Thr² N-terminus of Eglin C, a canonical NatB substrate motif (Met-Xaa-Xaa), yielding >97% acetylated protein at industrial scale [4] [5]. When compared to chemical acetylation, recombinant acetylation eliminates overmodification risks and achieves 60-100% yields versus <25% for enzymatic methods [4] [6].
Table 3: Recombinant Expression Systems for rec Acetyl-Eglin c
Production Method | Acetylation Efficiency | Key Advantages | Limitations |
---|---|---|---|
E. coli + NatB Co-expression | >97% | Scalable; avoids chemical byproducts | Requires dual-plasmid system |
Chemical Acetylation | 25-60% | Simple workflow | Non-specific lysine modifications |
In Vitro Enzymatic Acetylation | <25% | High specificity | Low yield; expensive enzymes |
Eukaryotic Systems (Yeast/Mammalian) | 100% | Native-like modification | Cost-prohibitive for large-scale |
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